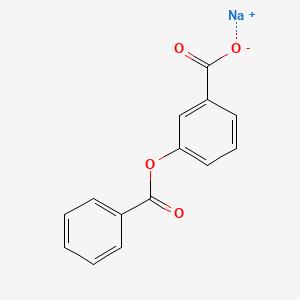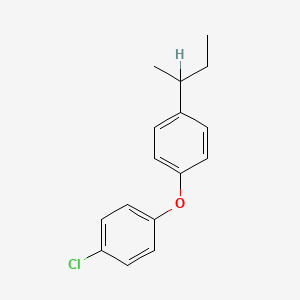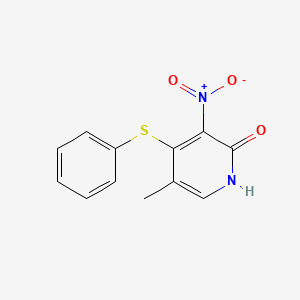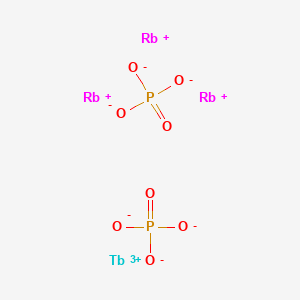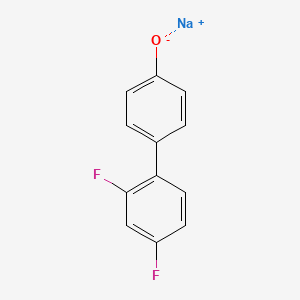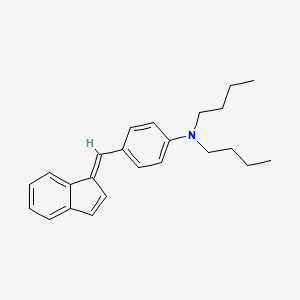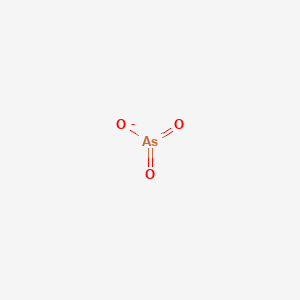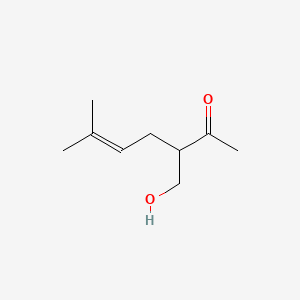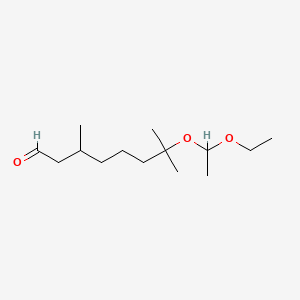
7-(1-Ethoxyethoxy)-3,7-dimethyloctanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(1-Ethoxyethoxy)-3,7-dimethyloctanal is an organic compound characterized by its unique structure, which includes an ethoxyethoxy group and a dimethyloctanal backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1-Ethoxyethoxy)-3,7-dimethyloctanal typically involves the protection of aldehyde groups using ethoxyethoxy groups. One common method is the acetal protection method, where the aldehyde reacts with ethyl vinyl ether in the presence of an acid catalyst to form the protected aldehyde . The reaction conditions often include mild temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar protection strategies. The use of continuous flow reactors can enhance the efficiency and yield of the production process. The choice of solvents and catalysts is crucial to ensure high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
7-(1-Ethoxyethoxy)-3,7-dimethyloctanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The ethoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Acidic or basic conditions can facilitate the substitution of the ethoxyethoxy group.
Major Products
Oxidation: 7-(1-Ethoxyethoxy)-3,7-dimethyloctanoic acid.
Reduction: 7-(1-Ethoxyethoxy)-3,7-dimethyloctanol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
7-(1-Ethoxyethoxy)-3,7-dimethyloctanal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug synthesis and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 7-(1-Ethoxyethoxy)-3,7-dimethyloctanal involves its reactivity as an aldehyde. The aldehyde group can participate in nucleophilic addition reactions, forming various intermediates and products. The ethoxyethoxy group serves as a protecting group, preventing unwanted reactions at the aldehyde site until the desired reaction conditions are met .
Comparación Con Compuestos Similares
Similar Compounds
7-(1-Ethoxyethoxy)-4,10-dimethyl-3,5,9,11-tetraoxatridecane: Similar structure but with additional oxygen atoms in the backbone.
4-{[(2E,5E)-7-(1-Ethoxyethoxy)-3,7-dimethyl-2,5-octadien-1-yl]oxy}-7H-furo[3,2-g]chromen-7-one: Contains a furochromenone moiety, making it structurally distinct.
Uniqueness
7-(1-Ethoxyethoxy)-3,7-dimethyloctanal is unique due to its specific combination of an ethoxyethoxy group and a dimethyloctanal backbone. This combination imparts distinct chemical properties, making it valuable for specific synthetic applications and research studies.
Propiedades
Número CAS |
93858-99-2 |
|---|---|
Fórmula molecular |
C14H28O3 |
Peso molecular |
244.37 g/mol |
Nombre IUPAC |
7-(1-ethoxyethoxy)-3,7-dimethyloctanal |
InChI |
InChI=1S/C14H28O3/c1-6-16-13(3)17-14(4,5)10-7-8-12(2)9-11-15/h11-13H,6-10H2,1-5H3 |
Clave InChI |
WFYJZJGLGJDJFM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C)OC(C)(C)CCCC(C)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


